molecular formula C14H11N3 B12837360 5-(3-Quinolinyl)-2-pyridinamine

5-(3-Quinolinyl)-2-pyridinamine

Cat. No.: B12837360
M. Wt: 221.26 g/mol
InChI Key: JMBBNCALQNWAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Quinolinyl)-2-pyridinamine is a heterocyclic compound that features both quinoline and pyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-pyridinamine typically involves the condensation of quinoline derivatives with pyridine derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields . Another approach involves the use of clay or other recyclable catalysts to promote greener and more sustainable chemical processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions, ionic liquids, and ultrasound-promoted synthesis are employed to ensure efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Quinolinyl)-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular pathways and physiological responses .

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

5-quinolin-3-ylpyridin-2-amine

InChI

InChI=1S/C14H11N3/c15-14-6-5-11(8-17-14)12-7-10-3-1-2-4-13(10)16-9-12/h1-9H,(H2,15,17)

InChI Key

JMBBNCALQNWAJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.